molecular formula C14H21N3O2 B6617664 tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate CAS No. 889948-05-4

tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate

Cat. No. B6617664
CAS RN: 889948-05-4
M. Wt: 263.34 g/mol
InChI Key: JMKZYBBPLVXATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate (TBAC) is an important and widely studied organic compound. It is a derivative of the amino acid phenylalanine, and is used in a variety of scientific research applications. TBAC has been studied for its potential biochemical and physiological effects, as well as its ability to serve as a model compound for the development of other compounds. It is also used in laboratory experiments to study the synthesis and mechanism of action of other compounds.

Mechanism of Action

Tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate is believed to act by binding to a specific enzyme or protein target in the body. This binding then results in the inhibition of the enzyme or protein, which can have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate has been studied for its potential biochemical and physiological effects. In particular, it has been studied for its potential to inhibit enzymes and proteins, which can lead to a variety of effects, including changes in metabolic pathways, changes in gene expression, and changes in cellular processes.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is relatively stable in solution. However, tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate is also relatively expensive and is not as soluble in water as some other compounds, which can limit its use in some experiments.

Future Directions

Tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate has potential for a variety of future directions, including the development of new drugs, the investigation of enzyme inhibition, and the study of protein structure and function. Additionally, tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate could be used as a model compound for the development of other compounds, and could be used in laboratory experiments to study the synthesis and mechanism of action of other compounds. Finally, tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate could be used in the study of biochemical and physiological effects, as well as in the investigation of metabolic pathways and gene expression.

Synthesis Methods

Tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate is synthesized through a multi-step process involving the reaction of tert-butyl bromide with 1-(2-aminophenyl)azetidin-3-yl chloride in the presence of a base. The reaction is conducted at a temperature of 0-5°C in a solvent such as dichloromethane. The product is then isolated and purified by column chromatography.

Scientific Research Applications

Tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate is used in a variety of scientific research applications, including the development of new drugs, the study of enzyme inhibition, and the investigation of the structure and function of proteins. It has also been used in the study of the mechanism of action of other compounds, as well as in the synthesis of other compounds.

properties

IUPAC Name

tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)16-10-8-17(9-10)12-7-5-4-6-11(12)15/h4-7,10H,8-9,15H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKZYBBPLVXATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-(2-aminophenyl)azetidin-3-yl)carbamate

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